molecular formula C11H14N4S B2412101 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2310139-76-3

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2412101
CAS No.: 2310139-76-3
M. Wt: 234.32
InChI Key: ASNJCYRUHVVTON-UHFFFAOYSA-N
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Description

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a triazole ring and a tetrahydrothienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Construction of the Tetrahydrothienopyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Tetrahydrothienopyridine Derivatives: These compounds share the tetrahydrothienopyridine moiety and may have similar chemical properties.

Uniqueness

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the combination of the triazole ring and tetrahydrothienopyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[2-(triazol-1-yl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-4-14(6-7-15-5-3-12-13-15)9-10-2-8-16-11(1)10/h2-3,5,8H,1,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNJCYRUHVVTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CCN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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